5-Ethyl-4-thiophen-2-yl-thiazol-2-ylamine hydrochloride
Overview
Description
5-Ethyl-4-thiophen-2-yl-thiazol-2-ylamine hydrochloride (ETTH) is a synthetic compound that has been studied for its potential applications in medicine and biology. ETTH is a small molecule that has been used as a model compound for studying the biochemical and physiological effects of drugs. ETTH is a relatively new compound, and its mechanism of action is still not fully understood.
Scientific Research Applications
5-Ethyl-4-thiophen-2-yl-thiazol-2-ylamine hydrochloride has been studied for its potential applications in both in vivo and in vitro experiments. In vivo experiments involve the administration of the compound to living organisms, while in vitro experiments involve the study of the compound in a laboratory setting.
In Vivo
5-Ethyl-4-thiophen-2-yl-thiazol-2-ylamine hydrochloride has been studied in animal models for its potential therapeutic applications. For example, it has been studied for its potential use in treating neurological disorders, such as Alzheimer’s disease. It has also been studied for its potential use in treating cancer.
In Vitro
5-Ethyl-4-thiophen-2-yl-thiazol-2-ylamine hydrochloride has been studied in laboratory settings for its potential applications in drug development and drug discovery. It has been used to study the biochemical and physiological effects of drugs, as well as to study the mechanism of action of drugs.
Mechanism of Action
The exact mechanism of action of 5-Ethyl-4-thiophen-2-yl-thiazol-2-ylamine hydrochloride is still not fully understood. However, it is believed that this compound binds to certain receptors in the body and alters their activity. This altered activity is thought to be responsible for the effects of this compound on the body.
Biological Activity
5-Ethyl-4-thiophen-2-yl-thiazol-2-ylamine hydrochloride has been studied for its biological activity. It has been found to have anti-inflammatory, anti-cancer, and neuroprotective properties. It has also been found to have antioxidant and antifungal properties.
Biochemical and Physiological Effects
This compound has been studied for its biochemical and physiological effects. It has been found to increase the activity of certain enzymes, such as caspase-3 and caspase-7. It has also been found to increase the activity of certain proteins, such as NF-κB and STAT3.
Advantages and Limitations for Lab Experiments
5-Ethyl-4-thiophen-2-yl-thiazol-2-ylamine hydrochloride has several advantages and limitations when used in laboratory experiments. One advantage is that it is relatively easy to synthesize and store. It is also relatively non-toxic and has low levels of toxicity. However, it is not very stable, and it can degrade over time. It also has limited solubility in water, which can limit its use in certain experiments.
Future Directions
There are many potential future directions for the study of 5-Ethyl-4-thiophen-2-yl-thiazol-2-ylamine hydrochloride. It could be studied for its potential use in treating neurological disorders, such as Alzheimer’s disease and Parkinson’s disease. It could also be studied for its potential use in treating cancer. Additionally, it could be studied for its potential use in drug development and drug discovery. Finally, it could be studied for its potential use in diagnostics and therapeutics.
properties
IUPAC Name |
5-ethyl-4-thiophen-2-yl-1,3-thiazol-2-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2S2.ClH/c1-2-6-8(11-9(10)13-6)7-4-3-5-12-7;/h3-5H,2H2,1H3,(H2,10,11);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSTGMIJSGMAKQR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N=C(S1)N)C2=CC=CS2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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